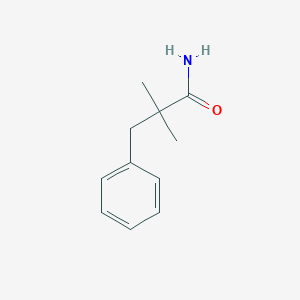

2,2-Dimethyl-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEOSECSPZDGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597810 | |

| Record name | 2,2-Dimethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101518-61-0 | |

| Record name | 2,2-Dimethyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 3 Phenylpropanamide and Analogous Structures

Established Synthetic Pathways to 2,2-Dimethyl-3-phenylpropanamide

Research has identified specific precursors and reaction conditions for the synthesis of this compound.

One documented route to this compound involves the chemical transformation of a β-lactam (2-azetidinone) precursor. chemicalbook.com Specifically, the starting material is 3,3-dimethyl-4-phenyl-1-[(triphenylmethyl)thio]-2-azetidinone. chemicalbook.com The 2-azetidinone core is a four-membered cyclic amide that can be opened to yield the desired acyclic amide. derpharmachemica.com The synthesis of such substituted β-lactams can be accomplished through various methods, including the Staudinger synthesis, which involves the cycloaddition of a ketene (B1206846) and an imine. mdpi.com

A specific method for synthesizing this compound utilizes ammonia (B1221849) in conjunction with a lithium reagent. chemicalbook.com This process has been reported to achieve a yield of 79%. chemicalbook.com The reaction, as documented in the Journal of Organic Chemistry, provides a direct and efficient means of producing the target compound. chemicalbook.com

| Precursor | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 3,3-dimethyl-4-phenyl-1-[(triphenylmethyl)thio]-2-azetidinone | Not specified | Not specified | chemicalbook.com |

| Not specified | Ammonia, Lithium reagent | 79% | chemicalbook.com |

General Strategies for Amide Bond Formation Relevant to Propanamides

The synthesis of propanamides, including this compound, is fundamentally an exercise in amide bond formation. Classical protocols for this transformation are widely used and can be broadly categorized into two approaches.

These long-standing methods are staples in organic synthesis for their reliability and effectiveness.

A highly reliable method for forming amides involves a two-step process. First, the carboxylic acid (e.g., 2,2-dimethyl-3-phenylpropanoic acid) is converted into a more reactive "activated" derivative. nih.gov Common activated derivatives include acyl chlorides, which can be prepared using reagents like thionyl chloride or oxalyl chloride. nih.govwalisongo.ac.id These highly electrophilic acyl chlorides readily react with an amine (in this case, ammonia) in a subsequent step to form the stable amide bond. nih.gov This approach is effective but can have limitations regarding functional group compatibility. walisongo.ac.id

Directly reacting a carboxylic acid with an amine is challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling reagents are employed. These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a good leaving group, which is then displaced by the amine. libretexts.orglibretexts.org This direct condensation is one of the most straightforward methods for amide synthesis. researchgate.net

A wide variety of coupling reagents have been developed:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation. libretexts.orgresearchgate.net

Onium Salts : Uronium and phosphonium (B103445) salts such as HATU, HBTU, and T3P® (propylphosphonic anhydride) are highly efficient coupling agents, often used in peptide synthesis. researchgate.netorganic-chemistry.org

Boron-Based Reagents : Boronic acids and borate (B1201080) esters, such as B(OCH2CF3)3, can serve as effective catalysts or reagents for direct amidation, often requiring conditions that remove water as a byproduct. nih.govacs.orgstackexchange.com

Other Modern Reagents : Numerous other reagents have been developed to promote this transformation, including those based on titanium (e.g., TiCl4) and fluorinating agents like XtalFluor-E. nih.govorganic-chemistry.org These methods aim to provide mild conditions, high yields, and compatibility with a broad range of substrates. organic-chemistry.org

| Strategy | Description | Common Reagents | Reference |

|---|---|---|---|

| Activation of Carboxylic Acid | Two-step process where the carboxylic acid is first converted to a more reactive derivative (e.g., acyl chloride) before reaction with an amine. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | nih.govwalisongo.ac.id |

| Direct Condensation with Coupling Reagent | One-pot reaction where a coupling reagent activates the carboxylic acid in the presence of the amine. | DCC, EDC, HATU, T3P®, Boronic acids, TiCl₄ | nih.govresearchgate.netorganic-chemistry.org |

Catalytic Amide Synthesisresearchgate.netnih.govwikipedia.orgorganic-chemistry.orgrsc.org

Catalytic methods provide efficient and often milder routes to amide bond formation compared to classical stoichiometric approaches. These strategies frequently involve the use of metal or non-metal catalysts to facilitate the transformation of various starting materials into the desired amide products. rsc.org

Transition Metal-Mediated Transformations for Amide Bond Constructionrsc.org

Transition metal catalysis has become a cornerstone for the construction of amide bonds, offering powerful methodologies for coupling amines with various substrates. rsc.org These reactions often exhibit high efficiency and functional group tolerance.

One prominent method is the aminocarbonylation of aryl or alkenyl halides. researchgate.netrsc.org In this process, a transition metal catalyst, typically based on palladium, facilitates the reaction between an amine, carbon monoxide (CO), and an organic halide to form the corresponding amide. researchgate.netorganic-chemistry.org This approach is highly effective for synthesizing a wide array of amides. rsc.org Recent advancements have focused on developing robust catalyst systems, such as palladium-NHC (N-heterocyclic carbene) complexes, that can operate under atmospheric pressure of CO. organic-chemistry.org Furthermore, methods have been developed that generate CO in situ from stable precursors, avoiding the need to handle toxic, gaseous carbon monoxide directly. organic-chemistry.org

Another significant strategy is the direct coupling of amines with carboxylic acid derivatives, such as esters and acid chlorides, or even with aldehydes and alcohols through oxidative coupling reactions. rsc.org Catalysts based on palladium and copper are commonly employed for the addition of an aryl or alkenyl group to an amide. rsc.org For instance, Pd/C has been used to catalyze the oxidative N-dealkylation and subsequent carbonylation of tertiary amines with aryl iodides, using molecular oxygen as the sole oxidant. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Amide Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Palladium complexes | Aryl/Alkenyl Halide, Amine, CO | Aryl/Alkenyl Amide | Powerful method for amide bond formation; can be done with in situ CO generation. | researchgate.netrsc.orgorganic-chemistry.org |

| Copper complexes | Aryl/Alkenyl Group, Amide | N-Aryl/Alkenyl Amide | Complements palladium-catalyzed methods for specific amide additions. | rsc.org |

| Pd/C, O₂ | Tertiary Amine, Aryl Iodide | Tertiary Amide | Uses molecular oxygen as a green oxidant; no additional ligands or bases required. | organic-chemistry.org |

| Chiral Copper(I) Amide | Glycine Ester Schiff Base, Imine | Chiral Amine Derivative | Used in catalytic asymmetric Mannich-type reactions with high enantioselectivity. | u-tokyo.ac.jp |

Metal-/Non-metal-Catalyzed Oxidation of Amine α-Carbons to Amidesresearchgate.netrsc.org

A direct and increasingly popular route to amide synthesis involves the oxidation of the α-carbon of an amine. researchgate.netrsc.org This method utilizes amines that have an α-CH, α-CH₂, or α-CH₃ group and transforms them directly into the corresponding amides. researchgate.netrsc.org This approach is of growing interest due to its atom economy and novel reactivity. researchgate.net

The oxidation can be achieved using various systems, including transition metal-based oxidants, non-metal-based oxidants, and, notably, molecular oxygen in the presence of a catalyst. researchgate.netrsc.org The use of molecular oxygen as the ultimate oxidant represents a particularly powerful and environmentally friendly methodology for amide bond formation. researchgate.net These catalytic systems activate the C-H bond at the position alpha to the nitrogen atom, leading to the formation of the carbonyl group characteristic of an amide. This transformation provides a direct pathway to amides from readily available amine precursors. rsc.org

Rearrangement Reactions in Amide Synthesiswikipedia.orgorganic-chemistry.orgwikipedia.org

Rearrangement reactions offer classic and powerful pathways for synthesizing amines and their derivatives, which are often precursors to or can be directly converted into amides. These reactions typically involve the migration of an alkyl or aryl group from a carbon to a nitrogen atom.

Hofmann Rearrangement of Primary Amideswikipedia.orgchemistrysteps.comchemistrylearner.com

The Hofmann rearrangement, also known as the Hofmann degradation, is a fundamental organic reaction that converts a primary amide into a primary amine containing one fewer carbon atom. wikipedia.orgchemistrylearner.com While this reaction results in the degradation of an amide, its mechanism is a key transformation involving an amide starting material. The process is typically carried out using bromine or chlorine in a strong aqueous base, such as sodium hydroxide. chemistrylearner.com

The reaction proceeds through several key steps:

N-Halogenation : The primary amide reacts with the base and halogen to form an N-bromoamide or N-chloroamide intermediate. wikipedia.orgmasterorganicchemistry.com

Anion Formation : The base abstracts the remaining acidic proton from the nitrogen to form an anion. wikipedia.org

Rearrangement : The crucial step involves the rearrangement of the bromoamide anion. The alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs. This concerted step produces an isocyanate intermediate. wikipedia.orgchemistrysteps.com

Hydrolysis : The isocyanate is not typically isolated but is hydrolyzed by the aqueous medium. chemistrylearner.com It reacts with water to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine product. wikipedia.orgchemistrysteps.com

This reaction is notable because the product amine is free from contamination by secondary or tertiary amines. nih.gov

Curtius Rearrangement from Acyl Azidesorganic-chemistry.orgwikipedia.orgnih.gov

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to form an isocyanate and dinitrogen gas. organic-chemistry.orgwikipedia.org This reaction is highly versatile because the acyl azide can be prepared from a carboxylic acid or its derivatives, and the resulting isocyanate can be converted into a variety of important functional groups. nih.govnih.gov

The mechanism is believed to be a concerted process where the R group migrates to the nitrogen simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org A key advantage of this rearrangement is that the migration of the R group occurs with complete retention of its stereochemistry. nih.gov

The isocyanate intermediate is a valuable synthetic building block:

Reaction with water leads to the formation of an unstable carbamic acid, which, similar to the Hofmann rearrangement, decarboxylates to yield a primary amine . organic-chemistry.org

Reaction with an alcohol traps the isocyanate as a stable carbamate . wikipedia.org

Reaction with an amine yields a urea derivative. wikipedia.org

Therefore, by choosing the appropriate nucleophile to react with the isocyanate, the Curtius rearrangement provides a reliable method for accessing amines and related compounds, which can then be used in the synthesis of more complex amides. nih.gov

Multi-Component Reactions (MCRs) for Substituted Propanamide Scaffoldsnih.govnih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates a significant portion of the atoms from all starting materials. nih.govnih.gov This approach is valued for its high convergence, atom economy, and ability to rapidly generate molecular diversity and complexity from simple, readily available starting materials. nih.govnih.gov

MCRs are powerful tools for constructing complex scaffolds like substituted propanamides. The one-pot nature of these reactions avoids the need for intermediate isolation and purification steps, which simplifies the experimental procedure and saves time and resources. nih.gov Venerable name reactions, such as the Strecker synthesis of α-amino nitriles and the Hantzsch dihydropyridine (B1217469) synthesis, are foundational examples of MCRs. nih.gov

More contemporary MCRs, particularly the Ugi four-component reaction , are exceptionally well-suited for the synthesis of α-aminoacyl amides (peptoids). nih.gov The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting these components, highly substituted and diverse propanamide structures can be generated in a single step. This capacity for diversity-oriented synthesis makes MCRs a valuable tool in fields like medicinal chemistry for the exploration of large chemical spaces. nih.gov

Isocyanide-Based Multicomponent Reactions in Aqueous Systems

Isocyanide-based multicomponent reactions (IMCRs) have become a powerful tool in organic synthesis due to their ability to generate complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly valued for their pot, atom, and step economy. researchgate.net The use of aqueous systems in these reactions further enhances their green credentials by reducing the reliance on volatile and often toxic organic solvents. wikipedia.org

Recent research has focused on developing IMCRs that are not only efficient but also environmentally benign. nih.gov The "Jekyll and Hyde" nature of isocyanides, which are both highly reactive and notoriously odorous and noxious, has spurred the development of isocyanide-less IMCR protocols. nih.gov These newer methods are expected to replace older procedures, broadening the applicability of IMCRs in various fields of organic chemistry. nih.gov

Aqueous biphasic systems (ABS), which are formed by mixing two polymers, a polymer and a salt, or two different salts in water, offer a clean alternative to traditional organic-water solvent extraction systems. wikipedia.org These systems are composed mainly of water and non-volatile components, thereby eliminating the use of volatile organic compounds. wikipedia.org The partitioning of organic molecules within these systems can be predicted using quantitative structure-property relationship (QSPR) models, which aids in the design of efficient extraction processes. nih.gov

Green Chemistry Principles in Propanamide Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netskpharmteco.com These principles are increasingly being applied to the synthesis of propanamides and other organic compounds to enhance sustainability. researchgate.netnih.gov

Development of Atom-Economical Protocols

Atom economy, a core principle of green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. researchgate.net Traditional methods for propanamide synthesis, such as those involving the use of acetic anhydride (B1165640), often result in the formation of byproducts, thus lowering the atom economy. researchgate.net In contrast, greener synthetic routes aim to avoid the generation of such waste. For example, the synthesis of acetanilide, a related amide, has been improved by avoiding the use of acetic anhydride, which produces acetic acid as a byproduct. researchgate.net Similarly, the development of catalyst-free sonosynthesis of highly substituted propanamide derivatives in water represents a significant step towards more atom-economical processes. wikipedia.org

Utilization of Aqueous or Biphasic Aqueous Systems

The use of water as a solvent is a cornerstone of green chemistry. wikipedia.orgskpharmteco.com Aqueous biphasic systems (ABS), in particular, have gained traction for their ability to facilitate the separation of products from the reaction mixture, often with high efficiency. wikipedia.orgua.pt These systems can be formed using a variety of components, including polyethylene (B3416737) glycol (PEG) and salts like potassium phosphate, or deep eutectic solvents (DES). wikipedia.orglsbu.ac.uk The formation of these distinct aqueous phases is influenced by factors such as pH, temperature, and ionic strength. wikipedia.org

The application of DES in forming aqueous biphasic systems is a particularly promising area of research. ua.pt These systems have been successfully used for the extraction of biomolecules, demonstrating their potential for broader applications in chemical synthesis and purification. ua.pt The choice of components in an ABS can be tailored to optimize the partitioning of the desired product. For instance, the ability of a deep eutectic solvent to form an ABS depends on the nature of the carboxylic acid and the hydrogen bond acceptor used in its formulation. ua.pt

Stereoselective Synthesis of Chiral Propanamide Derivatives

The synthesis of chiral molecules, which are non-superimposable on their mirror images, is of paramount importance in the pharmaceutical and agrochemical industries. The biological activity of such compounds is often dependent on their specific three-dimensional arrangement. Therefore, the development of stereoselective methods for the synthesis of chiral propanamide derivatives is a key area of research.

Application of Chiral Catalysts in Enantioselective Routes

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. youtube.com Significant progress has been made in the development of chiral catalysts for the asymmetric hydrogenation of imines and related compounds to produce chiral amines, which are important building blocks for many pharmaceuticals. acs.org These catalysts often feature transition metals like iridium or palladium complexed with chiral ligands. acs.org

For example, iridium catalysts with phosphine-phosphoramidite ligands have been shown to be highly effective in the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding chiral amines with excellent enantioselectivities. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation using chiral ligands like SegPhos has been successfully applied to the synthesis of optically active 3-trifluoromethylated dihydroquinoxalinones. acs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. youtube.comyoutube.com

Diastereoselective Control in Substituted Propanamide Formation

When a molecule contains multiple stereocenters, controlling the relative configuration of these centers becomes a significant challenge. Diastereoselective synthesis aims to selectively produce one diastereomer out of several possibilities. nih.gov Various strategies have been developed to achieve diastereoselective control in the formation of substituted propanamides and related structures.

One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov For instance, a highly diastereoselective Diels-Alder reaction using a chiral oxazolidinone auxiliary has been employed in the synthesis of a complex molecule with multiple stereocenters. nih.gov Another strategy relies on substrate-controlled diastereoselection, where the existing stereocenters in the starting material influence the creation of new ones. mdpi.com This has been demonstrated in the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes to produce enantiomerically enriched cyclopropyl (B3062369) derivatives. mdpi.com

Recent advances have also shown that achiral catalysts can be used to achieve diastereoselective control in certain reactions. nih.gov For example, an intramolecular aza-Michael reaction can be directed to selectively form either cis or trans isomers of 3,5-disubstituted nitrogen-containing heterocycles by using an achiral palladium(II) complex or a strong Brønsted acid as the catalyst. nih.gov

Chemical Reactivity and Transformation of 2,2 Dimethyl 3 Phenylpropanamide

Reactivity of the Amide Functional Group

The amide group is a versatile functional group, though its reactivity is often moderated compared to other carbonyl compounds. In 2,2-Dimethyl-3-phenylpropanamide, the presence of two methyl groups on the carbon adjacent to the carbonyl has a significant impact on the accessibility and reactivity of the amide.

Reductive Functionalization of Amide Carbonyls

The reduction of amides is a fundamental transformation in organic synthesis. Typically, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to convert amides into amines. libretexts.org This reaction proceeds by nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.org

For sterically hindered amides, such as this compound, these reductions can still be effective. Nickel-catalyzed reductions have been shown to be tolerant of significant steric bulk around the amide, successfully converting them to the corresponding amines. acs.org

Alternatively, amides can be reduced to alcohols, a transformation that requires selective cleavage of the C-N bond over the C-O bond. A method using samarium(II) iodide (SmI₂) in the presence of an amine and water has been reported to be highly chemoselective for the reduction of primary, secondary, and tertiary amides to alcohols. nih.govacs.org This method is effective even for amides with substantial steric hindrance at the α-carbon. nih.govacs.org The reaction proceeds through a carbinolamine intermediate with subsequent C–N bond cleavage. nih.govacs.org

| Reagent/Catalyst | Product | Key Features | Steric Hindrance Tolerance |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Amine | Standard, powerful reducing agent. libretexts.org | Generally effective. |

| Nickel catalyst | Amine | Tolerant of various functional groups and epimerizable stereocenters. acs.org | High. acs.org |

| Samarium(II) iodide (SmI₂)/Amine/H₂O | Alcohol | Highly chemoselective for C-N bond cleavage. nih.govacs.org | High, effective for hindered α-carbon amides. nih.govacs.org |

Oxidation Reactions of the Amide Moiety

The oxidation of the amide group in this compound is a less common transformation. Generally, the amide moiety is relatively resistant to oxidation. However, specific reagents can effect changes. For instance, N-methoxy amides can undergo electrophilic aromatic amination when treated with reagents like triflic anhydride (B1165640) and a pyridine (B92270) N-oxide derivative, proceeding through an electrophilic nitrogen intermediate. uwaterloo.ca

Nucleophilic and Electrophilic Substitution Reactions at the Amide Nitrogen or Carbonyl

Nucleophilic substitution at the amide nitrogen is a challenging reaction. However, recent studies have shown that by converting the amide to an O-tosyl hydroxamate, an Sₙ2 reaction at the nitrogen center with an amine nucleophile becomes possible, leading to the formation of hydrazides. nih.gov This method has a broad substrate scope and is tolerant of various functional groups. nih.gov

Electrophilic substitution at the amide nitrogen is also a viable pathway under certain conditions. For example, secondary N-methoxy and N-p-methoxyphenyl amides can be cyclized to form oxindoles through electrophilic activation with triflic anhydride. uwaterloo.ca

Reactivity of the Phenyl Substituent

The phenyl group in this compound can undergo typical aromatic substitution reactions. The nature of the substituent already on the ring—in this case, the -CH₂C(CH₃)₂CONH₂ group—directs incoming electrophiles.

Potential for Nucleophilic and Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The side chain attached to the benzene (B151609) ring in this compound is an alkyl group. Alkyl groups are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com This is because the saturated side chain does not engage in resonance with the ring, and its inductive effect, while weakly electron-donating, stabilizes the carbocation intermediates formed during ortho and para attack. vaia.comvaia.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group (such as a halide) on the aromatic ring. chadsprep.comnih.gov The unsubstituted phenyl ring of this compound is not activated for NAS. For such a reaction to occur, the phenyl ring would first need to be functionalized with appropriate activating and leaving groups.

Influence of Steric Hindrance at the 2,2-Dimethyl Center on Reaction Mechanisms and Selectivity

The gem-dimethyl group, also known as a neopentyl-like center, adjacent to the phenyl ring and the amide carbonyl introduces significant steric hindrance. wikipedia.org This steric bulk can have a profound influence on the reactivity and selectivity of various transformations.

The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of gem-dimethyl groups can accelerate cyclization reactions by altering bond angles and favoring conformations that bring reactive ends closer together. acs.orgacs.orgnih.gov While this is more relevant to intramolecular reactions, the underlying principle of conformational constraint is important.

In the context of this compound, the steric hindrance from the dimethyl group can:

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of 2,2-dimethyl-3-phenylpropanamide is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of the protons.

The phenyl group protons typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the free rotation around the C-C single bond, these five protons may present as a complex multiplet. The two protons of the benzylic methylene (B1212753) group (-CH₂-) are expected to resonate as a singlet, shifted downfield due to the deshielding effect of the adjacent phenyl ring and the amide group. The six protons of the two methyl groups (-CH₃) are equivalent and should appear as a sharp singlet at a higher field, characteristic of protons on sp³-hybridized carbons. The two protons of the primary amide (-NH₂) are also expected to produce a broad singlet, the chemical shift of which can be variable and is often concentration-dependent.

A representative ¹H NMR data table for this compound in a typical deuterated solvent like CDCl₃ is presented below.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₅) | ~7.30-7.15 | Multiplet | 5H |

| Amide protons (CONH₂) | ~5.40 | Broad Singlet | 2H |

| Methylene protons (CH₂) | ~2.90 | Singlet | 2H |

| Methyl protons (C(CH₃)₂) | ~1.10 | Singlet | 6H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon (¹³C) NMR Chemical Shift Analysis and Quaternary Carbon Identification

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show signals for the aromatic carbons, with the ipso-carbon (the carbon attached to the alkyl chain) appearing at a different chemical shift from the other aromatic carbons. The carbonyl carbon (-C=O) of the amide group will be significantly deshielded and appear at a low field (typically 170-180 ppm). A key feature of the spectrum is the presence of a quaternary carbon, the carbon atom to which the two methyl groups are attached. This carbon lacks any directly attached protons and typically shows a weaker signal in the ¹³C NMR spectrum. The benzylic methylene carbon and the methyl carbons will appear at higher fields.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~179.5 |

| Aromatic (C-ipso) | ~138.0 |

| Aromatic (CH) | ~130.0, 128.2, 126.5 |

| Methylene (CH₂) | ~49.0 |

| Quaternary Carbon (C(CH₃)₂) | ~42.0 |

| Methyl (CH₃) | ~25.0 |

Note: The chemical shifts are predicted values and can vary based on experimental conditions.

Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Elucidation

As of the latest available information, no specific deuterium labeling studies have been reported in the scientific literature for the elucidation of mechanistic pathways involving this compound. Such studies, were they to be conducted, could involve the specific replacement of protons with deuterium at various positions in the molecule (e.g., on the methyl groups, the methylene bridge, or the phenyl ring) to probe reaction mechanisms, such as enzymatic metabolism or specific chemical rearrangements.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₁H₁₅NO, the expected exact mass can be calculated. nih.gov

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 178.1226 |

| [M+Na]⁺ | 200.1046 |

Note: The calculated values are based on the most abundant isotopes of each element.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the compound. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A primary fragmentation would likely involve the loss of the amide group (-NH₂) as a neutral radical, leading to a prominent acylium ion. Another significant fragmentation pathway could be the cleavage of the bond between the quaternary carbon and the methylene group, resulting in a stable benzyl (B1604629) cation or a related fragment. The loss of one of the methyl groups is also a plausible fragmentation route.

A table of expected major fragments is detailed below.

| m/z | Proposed Fragment Ion |

| 177 | [C₁₁H₁₅NO]⁺ (Molecular Ion) |

| 162 | [M - NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of the Amide Group (Amide I, II, III Bands)

The primary amide group (-CONH₂) in this compound gives rise to several characteristic absorption bands in its IR spectrum, which are crucial for its identification.

Amide I Band: This band, appearing strongly around 1650 cm⁻¹, is primarily attributed to the C=O stretching vibration. Its position indicates a typical amide carbonyl group, and in solid-state spectra, its frequency can be influenced by hydrogen bonding.

Amide II Band: Found near 1622 cm⁻¹, this band arises from the scissoring motion (in-plane bending) of the N-H₂ group. spectroscopyonline.com For primary amides, this sharp absorption is a key diagnostic feature. spcmc.ac.in

Amide III Band: This is a more complex and weaker band resulting from a mixture of C-N stretching and N-H bending vibrations. It typically appears in the 1400-1250 cm⁻¹ region.

N-H Stretching: As a primary amide, the molecule is expected to show two distinct N-H stretching bands in the region of 3370-3170 cm⁻¹. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the NH₂ group. In the solid state, these bands are often broad and shifted to lower frequencies (around 3350 and 3180 cm⁻¹) due to intermolecular hydrogen bonding. spcmc.ac.in

Analysis of Aromatic Ring and Alkyl Group Vibrations

The phenyl and dimethylpropyl moieties of the molecule also exhibit characteristic vibrational frequencies.

Aromatic Ring Vibrations: The monosubstituted benzene (B151609) ring can be identified by several key signals. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). orgchemboulder.comopenstax.org In-ring C=C stretching vibrations produce a series of characteristic bands in the 1600-1450 cm⁻¹ region. openstax.orglibretexts.org Furthermore, strong C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹ can confirm the substitution pattern. orgchemboulder.comthieme-connect.de

Alkyl Group Vibrations: The aliphatic part of the molecule, including the gem-dimethyl and methylene groups, shows strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range. pressbooks.publibretexts.org Bending vibrations for these groups, such as the characteristic scissoring and rocking modes, are found in the fingerprint region (below 1500 cm⁻¹). For instance, C-H bending in methyl and methylene groups typically occurs in the 1470-1370 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| Asymmetric & Symmetric N-H Stretch | Primary Amide (-NH₂) | 3370 - 3170 | Two distinct bands, broad in solid state due to H-bonding. spectroscopyonline.comspcmc.ac.in |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Typically weaker than alkyl C-H stretches. orgchemboulder.comopenstax.org |

| Alkyl C-H Stretch | -CH₂-, -C(CH₃)₂ | 2960 - 2850 | Strong, sharp absorptions. pressbooks.pub |

| Amide I (C=O Stretch) | Amide (-C=O) | ~1650 | Strong intensity, position sensitive to H-bonding. spcmc.ac.in |

| Amide II (N-H₂ Bend) | Primary Amide (-NH₂) | ~1620 | Sharp absorption, characteristic of primary amides. spectroscopyonline.comspcmc.ac.in |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Series of bands of varying intensity. openstax.orglibretexts.org |

| Alkyl C-H Bend | -CH₂-, -C(CH₃)₂ | 1470 - 1370 | Scissoring and bending modes. |

| Amide III (C-N Stretch / N-H Bend) | Primary Amide | 1400 - 1250 | Complex vibration of medium to weak intensity. |

| Aromatic C-H Out-of-Plane Bend | Phenyl Ring | 900 - 675 | Strong bands, indicative of monosubstitution. orgchemboulder.comthieme-connect.de |

X-ray Crystallography for Solid-State Structure Determination

While specific experimental crystal structure data for this compound is not available in the reviewed literature, X-ray crystallography remains the definitive method for elucidating the solid-state structure of a molecule. The following sections describe the type of information that would be obtained from such an analysis.

Determination of Absolute Configuration and Stereochemistry

X-ray crystallography unambiguously determines the precise three-dimensional arrangement of atoms in a molecule. For this compound, which is an achiral molecule, the analysis would confirm the expected molecular connectivity and bond geometry rather than determining an absolute configuration. It would provide definitive data on bond lengths, bond angles, and the spatial relationship between the phenyl ring, the quaternary carbon center, and the primary amide group.

Analysis of Molecular Packing and Intermolecular Hydrogen Bonding Networks

The crystal structure would reveal how individual molecules of this compound arrange themselves in the crystal lattice. A critical aspect of this packing is the network of intermolecular hydrogen bonds. The primary amide group is an excellent hydrogen bond donor (the two N-H protons) and acceptor (the carbonyl oxygen). It is highly probable that these groups would form extensive hydrogen-bonding networks, such as head-to-tail chains or dimeric structures, which are common motifs in the crystal structures of primary amides. iucr.orgscilit.com These interactions are the primary directors of the crystal packing, influencing the physical properties of the solid, such as melting point and solubility.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is often its lowest energy form, though it can be influenced by packing forces. A crystallographic study would determine the precise torsion angles (dihedral angles) within the this compound molecule. libretexts.org Key conformational features include the rotation around the C-C bond connecting the phenyl ring to the main chain and the orientation of the amide group relative to the alkyl backbone. This provides a static, low-energy snapshot of the molecule's preferred shape, which can be used to benchmark and validate computational conformational analyses. acs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties of this compound

The electronic absorption characteristics of this compound are primarily governed by the electronic transitions within the phenyl group and the amide chromophore. The ultraviolet-visible (UV-Vis) spectrum of a molecule provides valuable information about its electronic structure and the energy required to promote electrons from a ground state to a higher energy excited state.

Electronic Absorption Parameters and Characterization of Electronic Transitions

The key electronic transitions expected for this compound are:

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The benzene ring in this compound is the primary site for these high-intensity absorptions. Typically, monosubstituted benzene derivatives exhibit a primary absorption band (E2-band) around 200-230 nm and a secondary, less intense band (B-band) with fine structure around 250-270 nm. The substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen or nitrogen atom of the amide group, to an antibonding π* orbital of the carbonyl group or the benzene ring. These transitions are typically of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger absorptions.

For the related compound, N-phenylpropanamide, computational studies have predicted π→π* transitions to be the most significant, with calculated absorption wavelengths in the range of 239-252 nm. researchgate.net The experimental spectrum of N-phenylpropanamide shows a strong band at 242.0 nm, which is assigned to this π→π* electronic transition. researchgate.net

Given the structure of this compound, the presence of the benzyl group (C6H5CH2-) attached to a quaternary carbon, which in turn is bonded to the amide group, will influence the electronic environment of both the phenyl ring and the amide chromophore. The insulating effect of the methylene group (-CH2-) between the phenyl ring and the dimethyl-substituted carbon may result in a UV-Vis spectrum that closely resembles that of other monosubstituted benzenes with alkyl groups. The gem-dimethyl groups are not expected to significantly alter the position of the main absorption bands electronically, but they may have a minor steric influence.

Based on these considerations, the electronic absorption parameters for this compound can be estimated. The primary π→π* transition is expected to occur in a similar region to that of N-phenylpropanamide.

Computational Chemistry and Theoretical Studies on 2,2 Dimethyl 3 Phenylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the molecular world can be examined with remarkable detail. For 2,2-Dimethyl-3-phenylpropanamide, these methods provide a granular view of its structural and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method utilized to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This approach is grounded in the principles of quantum mechanics, where the electron density is used to calculate the molecule's energy. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set, can precisely determine bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial orientation of the phenyl ring relative to the propanamide backbone, as well as the conformation of the dimethyl groups. The optimized geometry represents the lowest energy state of the molecule, providing a crucial starting point for further computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP) (Note: This table is illustrative as specific research data was not found. Actual values would be derived from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C-N | 1.36 Å | |

| Cα-Cβ | 1.54 Å | |

| Cβ-C(phenyl) | 1.52 Å | |

| Bond Angle | O=C-N | 122° |

| Cα-Cβ-C(phenyl) | 112° | |

| Dihedral Angle | Cα-Cβ-C(phenyl)-C(phenyl) | 75° |

Prediction of Vibrational Wavenumbers and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectroscopy, performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. This involves calculating the vibrational frequencies (wavenumbers) that correspond to the different modes of atomic motion within the molecule, such as stretching, bending, and twisting of chemical bonds.

Potential Energy Distribution (PED) analysis is then employed to assign these calculated frequencies to specific vibrational modes. PED provides a quantitative measure of the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. For instance, it can definitively identify the C=O stretching frequency, a characteristic peak in the IR spectrum of amides. This detailed assignment is crucial for interpreting experimental vibrational spectra and understanding the molecule's dynamic behavior.

Table 2: Hypothetical Predicted Vibrational Wavenumbers and PED Analysis for this compound (Note: This table is illustrative as specific research data was not found. Actual values would be derived from DFT calculations.)

| Wavenumber (cm⁻¹) | Assignment | PED Contribution |

| ~3400 | N-H stretch | 95% N-H str. |

| ~3050 | C-H (aromatic) stretch | 90% C-H str. (phenyl) |

| ~2950 | C-H (aliphatic) stretch | 85% C-H str. (methyl, methylene) |

| ~1680 | C=O stretch | 80% C=O str., 15% C-N str. |

| ~1450 | C-H bend | 70% C-H bend (methyl, methylene) |

| ~700 | C-H out-of-plane bend | 88% C-H oop (phenyl) |

Computational Prediction of NMR Chemical Shifts (Proton and Carbon)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard reference compound (e.g., tetramethylsilane).

Predicted NMR spectra can aid in the assignment of experimental spectra, especially for complex molecules. By comparing the calculated and experimental chemical shifts, one can validate the proposed molecular structure and gain insights into the electronic environment of each atom.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative as specific research data was not found. Actual values would be derived from DFT calculations.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | 7.8 |

| ¹H (phenyl) | 7.2 - 7.4 |

| ¹H (CH₂) | 2.9 |

| ¹H (CH₃) | 1.2 |

| ¹³C (C=O) | 175 |

| ¹³C (phenyl) | 126 - 138 |

| ¹³C (Cα) | 45 |

| ¹³C (CH₂) | 40 |

| ¹³C (CH₃) | 25 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. For this compound, computational analysis would reveal the spatial distribution and energy levels of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Studies of Intramolecular Charge Transfer Characteristics

The distribution of the HOMO and LUMO across the molecular structure of this compound provides insights into intramolecular charge transfer (ICT) possibilities. If the HOMO and LUMO are localized on different parts of the molecule, electronic transitions (e.g., upon absorption of light) can lead to a transfer of electron density from the HOMO region to the LUMO region.

In this compound, the HOMO is likely to be located on the electron-rich phenyl ring, while the LUMO may be centered around the electron-withdrawing amide group. The analysis of these orbitals can elucidate the nature and direction of potential charge transfer within the molecule, which is fundamental to understanding its electronic and optical properties.

Table 4: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This table is illustrative as specific research data was not found. Actual values would be derived from DFT calculations.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to electrophilic and nucleophilic sites.

Identification of Electrostatic Interaction Sites within the Molecule

An MEP surface analysis of this compound would identify the regions most likely to engage in electrostatic interactions. Generally, in such a molecule, the following characteristics would be expected:

Negative Potential (Red/Yellow): The oxygen atom of the carbonyl group (C=O) in the amide moiety would exhibit a region of high negative electrostatic potential. This is due to the high electronegativity of oxygen, making this site a primary candidate for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): The hydrogen atoms of the amide group (-NH2) would display a region of positive electrostatic potential, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. The hydrogen atoms on the phenyl ring would also show some degree of positive potential.

Neutral Regions (Green): The hydrocarbon portions of the molecule, such as the dimethyl groups and the phenyl ring's carbon framework, would generally represent areas of near-neutral potential.

These predicted sites of electrostatic interaction are crucial for understanding how the molecule might interact with biological receptors or other molecules.

Conformational Analysis through Theoretical Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Theoretical methods are instrumental in exploring the potential energy surface of a molecule to identify its stable conformers.

Exploration of Conformational Landscapes and Energy Minima

A theoretical conformational analysis of this compound would involve systematically rotating the single bonds, particularly the C-C bond connecting the phenyl ring to the propanamide backbone and the C-C bond of the amide group. This exploration of the conformational landscape would aim to identify the various low-energy structures, or conformers.

The relative energies of these conformers would be calculated to determine their populations at a given temperature. The results of such an analysis would likely reveal the preferred three-dimensional shape of the molecule, which is influenced by steric hindrance between the bulky tert-butyl group and the phenyl ring, as well as potential intramolecular interactions. Identifying the global energy minimum conformer is critical, as it often represents the most populated and biologically relevant structure.

Topological Classification of Solid-State Structures and Network Analysis

Analysis of Simplified Topological Networks Derived from Crystal Packing

While specific crystallographic data for this compound is not available in the searched literature, a hypothetical topological analysis would involve the following steps:

Determination of the Crystal Structure: X-ray diffraction would be used to determine the precise arrangement of molecules in the crystal lattice.

Identification of Intermolecular Interactions: The primary intermolecular forces, such as hydrogen bonds (N-H···O) between the amide groups of adjacent molecules and potentially weaker C-H···π interactions involving the phenyl rings, would be identified.

Simplification to a Topological Network: The molecules would be represented as nodes, and the significant intermolecular interactions as linkers connecting these nodes. This simplification allows for the classification of the network based on its connectivity and dimensionality (e.g., 1D chains, 2D sheets, or a 3D framework).

This analysis would provide a deeper understanding of the supramolecular assembly of this compound in the solid state, which can influence its physical properties such as melting point and solubility.

Applications in Non Biological Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of More Complex Organic Molecules

2,2-Dimethyl-3-phenylpropanamide is a recognized intermediate in multi-step organic syntheses, providing a foundational structure for the construction of more complex, often biologically active, molecules. Its primary amide and substituted backbone allow for a variety of chemical transformations.

One of the notable applications of this compound is in the synthesis of phentermine, an appetite suppressant. The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, can be employed. In this process, this compound serves as the precursor to yield the corresponding amine. pharmainfonepal.com

Furthermore, derivatives and analogues of this compound have been incorporated into the synthesis of sophisticated molecular targets. For instance, its structural motif is found in patented compounds designed as renin inhibitors, which are a class of molecules investigated for their potential in managing hypertension. dokumen.pub The synthesis of these complex structures often involves coupling the amide or a derivative thereof with other intricate molecular fragments. The compound has also been identified as a starting material or intermediate in the synthesis of other fine chemicals. guidechem.com Research has detailed the synthesis of related β-hydroxyamides, such as 3-hydroxy-2,2-dimethyl-3-phenylpropanamide, through processes like ruthenium-catalyzed hydration/transfer hydrogenation, showcasing the reactivity of the structural backbone. uniovi.es

Table 1: Examples of Synthetic Applications This table is interactive. Click on the headers to sort the data.

| Target Molecule Class | Synthetic Transformation | Reference |

|---|---|---|

| Primary Amines (e.g., Phentermine) | Hofmann Rearrangement | pharmainfonepal.com |

| Renin Inhibitors | Intermediate in multi-step synthesis | dokumen.pub |

| β-Hydroxyamides | Product of catalyzed hydration | uniovi.es |

Potential in the Production of Polymers and Other Industrial Chemicals

The potential for this compound in the polymer and industrial chemical sectors has been suggested, although detailed public research on its direct application is limited. The compound is mentioned in patents related to the production of polyamides. google.com Polyamides, such as Nylon, are a significant class of polymers with wide-ranging industrial applications. The formation of polyamides often involves the polymerization of monomers containing amine and carboxylic acid (or derivative) functional groups.

While the direct polymerization of this compound is not extensively documented in readily available literature, related structures are known to undergo such processes. For example, the ring-opening polymerization of β-lactams is a known method for producing poly(β-amides), also known as nylon 3. dokumen.pub Given that this compound is a linear amide, its direct role would likely be as a chain terminator or modifier in polymerization reactions, rather than as a primary monomer, unless chemically modified. Its presence in patent literature suggests an interest in its properties for modifying or creating new polymers. google.com The compound is also listed as relevant in the context of general chemical industries, implying its use as a building block for various specialty chemicals. guidechem.com

Exploration of Self-Assembly Properties for Advanced Functional Materials

There is currently a lack of direct research into the self-assembly properties of this compound. However, its molecular structure contains key features that suggest a potential for forming ordered supramolecular structures, a critical aspect in the development of advanced functional materials. The presence of both a phenyl group and an amide functional group allows for the possibility of non-covalent interactions, such as π-stacking and hydrogen bonding.

Research into related classes of molecules, such as aromatic peptides and other benzene-tricarboxamides, demonstrates that these interactions are fundamental drivers of self-assembly. nih.govnih.govnih.gov Aromatic rings can stack on top of one another, driven by hydrophobic and van der Waals forces, while amide groups are excellent hydrogen bond donors and acceptors, capable of forming extensive, ordered networks. nih.govyoutube.com These combined interactions can lead to the formation of well-defined nanostructures like fibers, ribbons, and gels. nih.gov The bulky t-butyl-like group (gem-dimethyl) on the carbon adjacent to the amide could introduce significant steric influence, potentially directing the geometry of assembly in specific ways and influencing the morphology of any resulting nanomaterials. nih.gov The study of supramolecular synthons in other complex amide-containing molecules further highlights how these interactions can be exploited to create novel crystalline and co-crystalline materials. researchgate.net While the self-assembly of this compound itself remains an unexplored area, the principles established from similar molecular systems suggest it could be a candidate for investigation in the field of functional organic materials.

Development as a Research Chemical and Chemical Reagent

This compound is established as a commercially available research chemical and reagent. bldpharm.comevitachem.combldpharm.com Its availability from various chemical suppliers indicates its utility as a building block in discovery research. Organic chemists and medicinal chemists can purchase this compound to use as a starting material for the synthesis of novel compounds without needing to develop a multi-step synthesis for the intermediate itself.

Its application is documented in the scientific literature, for example, in the synthesis of N-benzyl-2,2-dimethyl-3-phenylpropanamide, showcasing its use as a substrate in reaction development. scribd.com The presence of a primary amide allows it to be a versatile handle for various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to the amine, or undergo dehydration to a nitrile, among other reactions. This versatility makes it a useful tool for researchers creating libraries of related compounds for screening purposes, such as in drug discovery or materials science. Aromatic amides, in general, are an important class of compounds in medicinal chemistry, and having access to a variety of building blocks like this compound is crucial for the development of new therapeutic agents. google.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 2,2-Dimethyl-3-phenylpropanamide

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For the production of this compound, future research is expected to focus on developing synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. acs.orgacs.org This involves the use of less hazardous reagents, minimizing waste, and improving atom economy. acs.orgchemrxiv.org

Current research in amide synthesis provides a roadmap for these advancements. For instance, the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has highlighted "amide formation avoiding poor atom economy reagents" as a top research priority. walisongo.ac.id Traditional methods often involve coupling reagents that generate significant waste. walisongo.ac.id Therefore, a key trend is the development of catalytic methods for direct amide bond formation, which ideally produce water as the only byproduct. walisongo.ac.idrsc.org

Future work on this compound will likely explore and optimize catalytic condensation reactions. acs.org The use of mechanochemistry, which involves solvent-free or low-solvent reaction conditions, is another promising avenue for a more sustainable synthesis. chemrxiv.orgrsc.org This approach has been shown to be superior to solution-based chemistry in many cases, offering simplified work-up procedures and precise stoichiometric control. chemrxiv.org

Table 1: Comparison of Green Chemistry Metrics for Different Amide Synthesis Strategies

| Synthesis Strategy | Key Green Chemistry Principle Addressed | Potential Advantage for this compound Synthesis |

|---|---|---|

| Boric Acid Catalyzed Condensation | Use of catalysts, generation of water as the only byproduct. acs.orgwalisongo.ac.id | High atom economy, reduced waste streams. acs.org |

| Mechanochemical Synthesis | Reduced or no use of bulk solvents. chemrxiv.orgrsc.org | Lower environmental footprint, potential for improved reaction rates. chemrxiv.org |

| Acid Chloride Derivative Route | (Traditional Method) | Often high yielding but with significant drawbacks. acs.orgwalisongo.ac.id |

| Coupling Reagent Promoted Method | (Traditional Method) | Good functional group compatibility but poor atom economy. walisongo.ac.id |

Investigation of Advanced Catalytic Systems for Selective Functionalization of Propanamides

The development of advanced catalytic systems will be instrumental in unlocking the full synthetic potential of this compound and related propanamides. Research in this area is expected to focus on catalysts that can achieve high selectivity in the functionalization of various positions on the molecule. This includes both the propanamide backbone and the phenyl ring.

A significant area of interest is the catalytic formation of the amide bond itself from non-activated carboxylic acids and amines. rsc.org This approach is highly desirable from a green chemistry perspective. rsc.org Future research will likely explore a range of catalysts, including those based on boron and various metals, to facilitate the direct condensation leading to this compound. rsc.org

Furthermore, the selective functionalization of the propanamide structure after its formation is a key research direction. This could involve, for example, the development of catalysts for the selective C-H activation of the phenyl ring, allowing for the introduction of new functional groups at specific positions.

Table 2: Potential Catalytic Systems for Propanamide Synthesis and Functionalization

| Catalytic System | Application in Propanamide Chemistry | Potential Outcome |

|---|---|---|

| Homogeneous Lewis Acid Catalysts (e.g., Boron-based) | Direct amide formation. rsc.org | Efficient synthesis of this compound from the corresponding carboxylic acid and amine. |

| Heterogeneous Catalysts | Direct amide formation, selective hydrogenation. | Increased catalyst recyclability and simplified product purification. |

| Transition Metal Catalysts (e.g., Palladium, Rhodium) | C-H functionalization of the phenyl ring. | Introduction of diverse functional groups for analogue synthesis. |

| Biocatalysts (e.g., Enzymes) | Enantioselective synthesis or functionalization. | Access to specific stereoisomers of this compound and its derivatives. |

In-depth Stereochemical Investigations of this compound and Its Analogues

While this compound itself is achiral, the introduction of substituents on the phenyl ring or modifications to the propanamide backbone can lead to the formation of stereocenters. A deeper understanding of the stereochemistry of these analogues is crucial for potential applications where specific three-dimensional arrangements are required.

Future research will likely involve the stereoselective synthesis of analogues of this compound. nih.govresearchgate.net This will necessitate the development of new synthetic methods that can control the formation of specific stereoisomers. nih.gov Techniques such as the use of chiral catalysts or auxiliaries will be central to these efforts.

Furthermore, detailed stereochemical analysis of the synthesized analogues will be essential. This will involve the use of advanced analytical techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, to determine the absolute and relative configurations of the molecules.

Table 3: Approaches for Stereochemical Investigation of this compound Analogues

| Research Approach | Objective | Key Techniques |

|---|---|---|

| Stereoselective Synthesis | To produce specific stereoisomers of chiral analogues. nih.govresearchgate.net | Asymmetric catalysis, use of chiral starting materials, chiral auxiliaries. |

| Chiral Chromatography | To separate and isolate individual stereoisomers. | High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. |

| Spectroscopic Analysis | To determine the relative stereochemistry. | Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOE experiments). |

| X-ray Crystallography | To determine the absolute stereochemistry. | Single-crystal X-ray diffraction. |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Table 4: Applications of AI and Machine Learning in the Study of this compound

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes to a target molecule. arxiv.orgmicrosoft.comrsc.orgrsc.org | Accelerates the design of novel and efficient syntheses for this compound and its analogues. arxiv.org |

| Reaction Outcome Prediction | ML models predict the yield and selectivity of chemical reactions. chemeurope.comprinceton.edupku.edu.cnnih.gov | Optimizes reaction conditions and reduces the need for extensive experimental screening. princeton.edu |

| Property Prediction | ML models predict physicochemical and biological properties of molecules. chemintelligence.com | Guides the design of new analogues with desired characteristics. |

| De Novo Molecular Design | Generative models propose new molecular structures with desired properties. chemintelligence.com | Facilitates the discovery of novel propanamide derivatives with enhanced functionalities. |

Exploration of New Chemical Transformations Leveraging the Unique Reactivity of the Propanamide Moiety

The propanamide moiety in this compound possesses a unique reactivity profile that can be exploited for novel chemical transformations. wikipedia.org Future research is expected to explore new reactions that leverage the electronic and steric properties of this functional group.

One area of interest is the development of new methods for the activation and transformation of the amide bond itself. While amides are generally stable, recent advances have shown that they can participate in a variety of reactions under the right conditions. For this compound, this could lead to the development of new synthetic methodologies for creating complex molecular architectures.

Another avenue of exploration is the use of the propanamide group to direct reactions at other positions in the molecule. The amide functionality can influence the reactivity of neighboring groups, and this can be harnessed to achieve selective transformations. For example, the amide group could be used to direct C-H activation at a specific position on the phenyl ring.

Table 5: Potential New Chemical Transformations Involving the Propanamide Moiety

| Transformation Type | Description | Potential Synthetic Utility |

|---|---|---|

| Amide Bond Activation | Reactions that cleave or modify the C-N bond of the amide. | Access to new classes of compounds derived from the propanamide scaffold. |

| Directed C-H Functionalization | The amide group directs a catalyst to a specific C-H bond for functionalization. | Selective introduction of functional groups at predictable positions. |

| Cyclization Reactions | Intramolecular reactions involving the propanamide moiety to form cyclic structures. | Synthesis of novel heterocyclic compounds with potential biological activity. |

| Rearrangement Reactions | Skeletal rearrangements involving the propanamide backbone. | Generation of structurally diverse and complex molecular frameworks. |

Q & A

Q. What statistical approaches reconcile discrepancies in reported biological activity data for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.